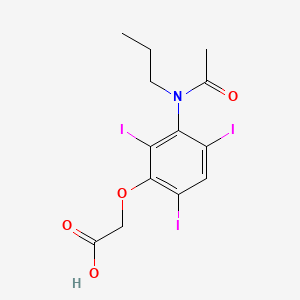
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- is a complex organic compound that features a phenoxy group substituted with three iodine atoms and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- typically involves multiple steps. One common method includes the iodination of a phenoxy compound followed by the introduction of the acetamido group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetamidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms or modify the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated or deacetylated derivatives.
Scientific Research Applications
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially disrupting their normal function. The acetamido group may also play a role in binding to proteins or enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
- Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-
- Acetic acid, (3-(N-butylacetamido)-2,4,6-triiodophenoxy)-
Uniqueness
The uniqueness of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- lies in its specific substitution pattern and the presence of the propyl group. This structural variation can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Properties
CAS No. |
24340-10-1 |
|---|---|
Molecular Formula |
C13H14I3NO4 |
Molecular Weight |
628.97 g/mol |
IUPAC Name |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-3-4-17(7(2)18)12-8(14)5-9(15)13(11(12)16)21-6-10(19)20/h5H,3-4,6H2,1-2H3,(H,19,20) |
InChI Key |
YYNCKHPUJKLFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


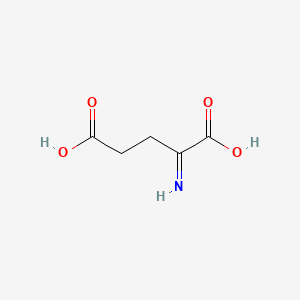
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
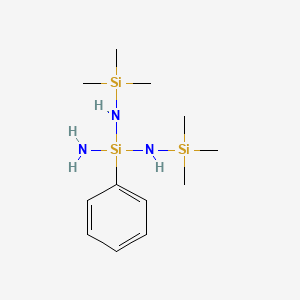
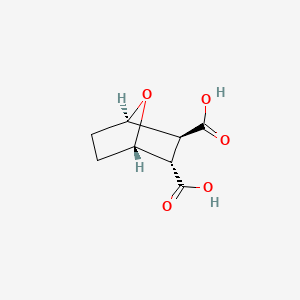
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
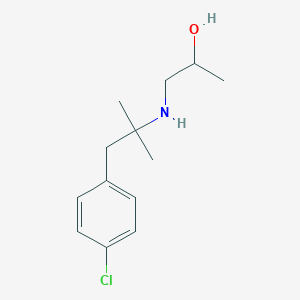
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


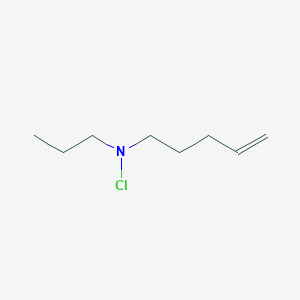
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)


